3,5-Dichloro-4-isopropoxybenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUPYLWHFXVVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358376 | |
| Record name | 3,5-DICHLORO-4-ISOPROPOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692281-56-4 | |
| Record name | 3,5-DICHLORO-4-ISOPROPOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Current Perspectives on 3,5 Dichloro 4 Isopropoxybenzaldehyde in Chemical and Biomedical Research
Significance and Context within Substituted Benzaldehyde (B42025) Chemistry
Substituted benzaldehydes are a class of organic compounds that serve as fundamental building blocks in organic synthesis. wisdomlib.org These compounds are derived from benzaldehyde and feature various functional groups attached to the aromatic ring, which significantly influences their chemical reactivity and physical properties. wisdomlib.org The aldehyde group is particularly reactive and participates in a wide array of chemical transformations, making these compounds highly versatile intermediates in the synthesis of more complex molecules. rug.nl
The importance of substituted benzaldehydes lies in their utility in constructing a diverse range of chemical structures. They are key reactants in condensation reactions and are used to synthesize compounds such as chalcones, Schiff bases, and various heterocyclic systems like pyrazole (B372694) and benzoxazole (B165842) derivatives. wisdomlib.orgwisdomlib.org The specific nature and position of the substituents on the benzene (B151609) ring allow for fine-tuning of the molecule's electronic and steric properties, which in turn directs the outcome of chemical reactions and defines the characteristics of the resulting products. mdpi.com This adaptability makes substituted benzaldehydes crucial components in the development of materials for the pharmaceutical, agrochemical, and dye industries. wisdomlib.orgmdpi.com For instance, certain substituted benzaldehydes have been specifically designed to interact with biological targets, such as human haemoglobin, highlighting their role in biomedical research. nih.gov
Historical Overview of Related Halogenated and Alkoxy Benzaldehydes in Research
The study of halogenated and alkoxy-substituted benzaldehydes has a rich history, driven by their prevalence in natural products and their utility as synthetic intermediates. Alkoxy benzaldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 3,4,5-trimethoxybenzaldehyde, are well-known compounds used as flavoring agents and as precursors in the synthesis of pharmaceuticals like trimethoprim. google.comgoogleapis.comwikipedia.org The development of synthetic methods to produce these compounds, such as the oxidation of corresponding p-cresol (B1678582) derivatives, has been a significant area of research since the mid-20th century. google.comgoogleapis.comchemicalbook.com
Halogenated benzaldehydes became prominent as their unique electronic properties were recognized to be valuable in modifying reaction pathways and creating compounds with specific activities. mdpi.com The introduction of halogen atoms to the benzaldehyde ring enhances reactivity and provides a handle for further functionalization, making them valuable intermediates for drugs, pesticides, and dyes. mdpi.com Historical synthetic methods for hydroxybenzaldehydes, which are often precursors to alkoxy benzaldehydes, include the reduction of hydroxybenzoic acids or the hydrolysis of diazotized aminobenzaldehydes. orgsyn.org
The combination of both halogen and alkoxy groups on a benzaldehyde ring, as seen in compounds like 3,5-dichloro-4-hydroxybenzaldehyde (B186874), represents a convergence of these two areas of study. biosynth.com These polysubstituted benzaldehydes are important starting materials for a wide variety of applications, including the preparation of pharmaceuticals and agricultural chemicals. google.comgoogleapis.com The specific substitution pattern dictates the compound's utility, with the chloro and hydroxyl or alkoxy groups providing distinct points for chemical modification.
Current Research Landscape and Emerging Applications of 3,5-Dichloro-4-isopropoxybenzaldehyde
This compound is a polysubstituted aromatic aldehyde whose structure is primed for use as a specialized intermediate in chemical synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | uni.lu |
| Molecular Weight | 233.09 g/mol | hit2lead.com |
| CAS Number | 692281-56-4 | hit2lead.com |
| Monoisotopic Mass | 232.00578 Da | uni.lu |
| Predicted XlogP | 3.7 | uni.lu |
| InChIKey | ZSUPYLWHFXVVDP-UHFFFAOYSA-N | uni.lu |
The synthesis of this compound logically proceeds from its hydroxylated precursor, 3,5-dichloro-4-hydroxybenzaldehyde. This precursor is a solid compound that can be synthesized from starting materials like 2,6-dichlorophenol (B41786). sigmaaldrich.com The subsequent step involves an etherification reaction, specifically the isopropylation of the hydroxyl group, to yield the final product. This transformation attaches the isopropoxy group, which can alter the solubility and steric profile of the molecule compared to its hydroxyl analog.
The current research utility of this compound is primarily as a building block for creating more complex molecules. The presence of three distinct functional features—the reactive aldehyde group, the electron-withdrawing chlorine atoms, and the bulky isopropoxy group—makes it a versatile synthon. The aldehyde can be transformed into a variety of other functional groups or used in coupling reactions. The chlorine atoms influence the reactivity of the aromatic ring and can be sites for nucleophilic substitution or cross-coupling reactions under specific conditions.
An example of its application is in the synthesis of benzohydrazide (B10538) derivatives. uni.lu The aldehyde can be oxidized to a carboxylic acid, which is then reacted to form compounds like N'-benzyl-3,5-dichloro-4-propan-2-yloxybenzohydrazide. uni.lu Molecules with a benzohydrazide core are investigated in various areas of chemical and biomedical research for their potential biological activities. The specific combination of dichloro and isopropoxy substituents on the aromatic ring of this compound allows researchers to systematically probe the effects of these groups on the properties and functions of the larger, more complex molecules they build.
Advanced Synthetic Methodologies for 3,5 Dichloro 4 Isopropoxybenzaldehyde
Established Synthetic Pathways and Chemical Transformations
The primary route to 3,5-dichloro-4-isopropoxybenzaldehyde typically commences with a dichlorinated benzaldehyde (B42025) derivative, which then undergoes an isopropoxylation reaction. The efficiency and viability of this pathway hinge on the successful execution of each synthetic step.
Synthesis from Dichlorinated Benzaldehyde Precursors
A common and logical starting point for the synthesis of this compound is the formation of a suitable dichlorinated benzaldehyde precursor. One such precursor is 3,5-dichlorobenzaldehyde (B167965). The synthesis of 3,5-dichlorobenzaldehyde can be achieved through various methods, including the oxidation of 3,5-dichlorotoluene (B1293413) or the reduction of 3,5-dichlorobenzoyl chloride.
The reduction of 3,5-dichlorobenzoyl chloride presents a reliable method for obtaining 3,5-dichlorobenzaldehyde. 3,5-Dichlorobenzoyl chloride itself is typically synthesized from 3,5-dichlorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reduced to the corresponding aldehyde. A variety of reducing agents can be employed for this transformation, with careful selection required to prevent over-reduction to the corresponding alcohol.
A notable method for the reduction of 3,5-dichlorobenzoyl chloride involves the use of a combination of potassium borohydride (B1222165) and zinc chloride. This system offers a safer alternative to other reducing agents like lithium aluminum hydride (LiAlH₄).
Table 1: Synthesis of 3,5-Dichlorobenzaldehyde from 3,5-Dichlorobenzoyl Chloride
| Precursor | Reagents | Product | Key Considerations |
|---|---|---|---|
| 3,5-Dichlorobenzoyl chloride | Potassium borohydride, Zinc chloride, THF | 3,5-Dichlorobenzyl alcohol | This reaction yields the alcohol, which would then require oxidation to the aldehyde. |
Alternatively, 3,5-dichlorobenzaldehyde can be synthesized via the continuous oxidation of 3,5-dichlorotoluene using a catalyst system composed of metal ions like cobalt and molybdenum with an oxidizing agent such as hydrogen peroxide in an acetic acid solvent. This method offers a continuous process with high raw material utilization.
Isopropoxylation Reactions and Optimization
The introduction of the isopropoxy group is a critical step and is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of a hydroxyl group on a phenolic precursor, such as 3,5-dichloro-4-hydroxybenzaldehyde (B186874), to form an alkoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).
The synthesis of the required precursor, 3,5-dichloro-4-hydroxybenzaldehyde, can be accomplished by the oxidation of 3,5-dichloro-p-cresol.
The Williamson ether synthesis is performed in the presence of a base to deprotonate the hydroxyl group. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to enhance the reaction rate. wikipedia.org
Optimization of the isopropoxylation reaction can be achieved through the use of phase transfer catalysis. jk-sci.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate and yield. youtube.com
Table 2: Williamson Ether Synthesis for Isopropoxylation
| Reactants | Base | Solvent | Catalyst (optional) | Product |
|---|
Alternative Synthetic Approaches (e.g., Reduction of Aryl Nitriles)
An alternative pathway to this compound involves the synthesis and subsequent reduction of the corresponding aryl nitrile, 3,5-dichloro-4-isopropoxybenzonitrile (B7901687). This approach offers a different strategic route to the target aldehyde.
The synthesis of 3,5-dichloro-4-isopropoxybenzonitrile would likely proceed from 3,5-dichloro-4-hydroxybenzonitrile (B167504) via a Williamson ether synthesis, similar to the isopropoxylation of the corresponding aldehyde. The resulting nitrile can then be reduced to the aldehyde using a variety of methods. A common method for the partial reduction of a nitrile to an aldehyde is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent is known for its ability to selectively reduce nitriles to imines, which are then hydrolyzed to aldehydes upon workup.
Another approach for the conversion of the nitrile to the aldehyde involves the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid to form an aldiminium salt that is subsequently hydrolyzed.
Process Development and Scale-Up Considerations in Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
For the Williamson ether synthesis step, industrial-scale production often favors the use of phase transfer catalysis to improve reaction rates and yields, which can make the process more economically viable. youtube.com The choice of solvent is also critical; while polar aprotic solvents are effective, their cost and environmental impact need to be considered for large-scale operations. masterorganicchemistry.com The reaction temperature is another key parameter, with typical ranges between 50 to 100 °C for Williamson ether synthesis. wikipedia.org Higher temperatures, even up to 300 °C, have been explored in industrial settings to enhance the reactivity of weaker alkylating agents and improve selectivity. wikipedia.org
Purification of the final product is a significant challenge in scale-up. Distillation, crystallization, and chromatography are common methods, and the choice depends on the physical properties of the product and impurities. For a solid product like this compound, crystallization is often a preferred method for large-scale purification.
In the context of aldehyde synthesis, one-pot procedures that combine multiple steps, such as the reduction of a Weinreb amide followed by a cross-coupling reaction, are being developed to streamline the process and are amenable to scale-up. acs.orgresearchgate.net
Catalytic Approaches in this compound Production
Catalysis plays a vital role in several stages of the synthesis of this compound, from the preparation of precursors to the final isopropoxylation step.
In the synthesis of the 3,5-dichlorobenzaldehyde precursor, catalytic oxidation of 3,5-dichlorotoluene utilizes metal ion complexes of cobalt and molybdenum. youtube.com For the reduction of 3,5-dichlorobenzoyl chloride, catalytic hydrogenation using a poisoned catalyst (e.g., Rosenmund reduction) is a classic method for aldehyde synthesis.
In the isopropoxylation step via Williamson ether synthesis, phase transfer catalysts are instrumental in enhancing the reaction efficiency, particularly on an industrial scale. jk-sci.com These catalysts, typically quaternary ammonium or phosphonium (B103445) salts, facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.
Recent advancements in aldehyde synthesis have also explored electrosynthesis, which employs tandem electrochemical-chemical catalysis. For instance, the electro-generation of a mediator like hypochlorite, which then chemically oxidizes an alcohol to an aldehyde in the presence of a catalyst like TEMPO, offers a sustainable and efficient approach. rsc.org
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of less hazardous solvents, improving energy efficiency, and minimizing waste.
The use of greener solvents is a key aspect. While traditional Williamson ether synthesis often employs polar aprotic solvents like DMF, which have associated health and environmental concerns, research is ongoing to find more benign alternatives. acsgcipr.org Aqueous media, in conjunction with surfactants or phase transfer catalysts, have been explored for Williamson-type reactions. researchgate.net
Energy efficiency is another important consideration. Developing synthetic routes that can be performed at or near room temperature, or that utilize alternative energy sources like light, can significantly reduce the carbon footprint of the process. researchgate.netsciencedaily.com For example, light-induced autoxidation of aldehydes to carboxylic acids (and potentially peracids as intermediates) using only sunlight and oxygen represents a significant advance in green chemistry. sciencedaily.com
Atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is also a central tenet of green chemistry. One-pot reactions and catalytic processes that minimize the use of stoichiometric reagents contribute to higher atom economy. researchgate.netresearchgate.netacs.org The use of recyclable catalysts is also a key strategy for a more sustainable synthesis.
Structure Activity Relationship Sar Studies and Rational Design of 3,5 Dichloro 4 Isopropoxybenzaldehyde Derivatives
Exploration of Structural Modifications on the Benzaldehyde (B42025) Core
The aldehyde functional group of 3,5-dichloro-4-isopropoxybenzaldehyde is a key site for chemical modification to develop more complex and potent derivatives. A prominent example of such modification is seen in the development of Resmetirom (MGL-3196), a highly selective thyroid hormone receptor β (THR-β) agonist. nih.govmdpi.com In the creation of MGL-3196, the benzaldehyde moiety was replaced by a more elaborate heterocyclic system. Specifically, the 3,5-dichlorophenyl group is linked via an ether bond, originating from the 4-position where the isopropoxy group would be, to a pyridazinone heterocycle. nih.gov This significant alteration of the core structure was the result of an optimization process aimed at enhancing both potency and selectivity for the THR-β over the THR-α isoform. nih.gov The successful development of MGL-3196, which has shown efficacy in clinical trials for non-alcoholic steatohepatitis (NASH), underscores the value of exploring substantial modifications to the benzaldehyde core to achieve desired therapeutic profiles. natap.orgresearchgate.netmadrigalpharma.com
Impact of Halogenation Pattern (e.g., Dichloro, Difluoro, Dibromo) on Biological Activity
The presence and nature of halogen substituents on the phenyl ring are critical determinants of the biological activity of many compounds. In the context of thyroid hormone receptor modulators, the 3,5-dihalo substitution pattern is a well-established feature for potent ligands. nih.gov The 3,5-dichloro arrangement, as seen in this compound and its derivatives like MGL-3196, is integral to their high affinity and selectivity for THR-β. nih.govmdpi.com
Studies on related structures have shed light on the differential effects of various halogens. For example, in a series of 3,5-dihalo-4-alkoxyphenylalkanoic acids designed as THR antagonists, the halogen substituents were found to be crucial for activity. nih.gov While direct comparative studies on the 3,5-dichloro, 3,5-difluoro, and 3,5-dibromo analogs of 4-isopropoxybenzaldehyde (B92280) are not extensively reported in the context of THR modulation, research on other classes of biologically active molecules provides insights. For instance, in certain ruthenium complexes, dihalogenated ligands conferred enhanced cytotoxicity compared to monohalogenated ones, with bromine-substituted analogs showing the highest potency. researchgate.net The choice of halogen affects properties such as lipophilicity, electronic character, and the potential for halogen bonding, all of which can influence molecular interactions with biological targets. acs.org The consistent use of the 3,5-dichloro pattern in potent THR-β agonists like MGL-3196 suggests that this specific halogenation provides an optimal balance of these properties for effective receptor binding and activation. nih.gov
| Compound/Analog Series | Halogen Pattern | Observed Impact on Biological Activity | Reference(s) |
| Thyroid Hormone Receptor Antagonists | 3,5-Dihalo | Crucial for receptor affinity and antagonist activity. | nih.gov |
| MGL-3196 and related THR-β Agonists | 3,5-Dichloro | Associated with high potency and selectivity for THR-β. | nih.govmdpi.com |
| Ruthenium Complexes with Halogenated Ligands | Dihalogenated (Cl, Br) | Dihalogenation enhanced cytotoxicity compared to monohalogenation. Bromine was more potent than chlorine. | researchgate.net |
Role of the Isopropoxy Moiety in Molecular Recognition and Efficacy
In the development of THR antagonists from 3,5-dihalo-4-alkoxyphenylalkanoic acids, a positive correlation was observed between the increasing bulk of the alkyl group and the affinity for the receptor. nih.gov This suggests that the size and shape of the alkoxy moiety are critical for optimal fit and molecular recognition. For MGL-3196, the core structure is 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govnih.govrsc.orgtriazine-6-carbonitrile, where the isopropoxy group is part of a larger substituent attached via an ether linkage. nih.gov This entire substituent is crucial for the compound's high-affinity binding and selective agonism at the THR-β. The isopropyl group within this larger moiety likely makes important hydrophobic contacts within the ligand-binding domain.
Studies on other 3,5-dialkoxy-4-hydroxycinnamamides have also shown that longer alkoxy groups at the C-3 and C-5 positions can lead to enhanced antioxidant activity, further highlighting the influence of the alkoxy chain length on biological function. nih.gov
| Compound Series | Alkoxy Group Variation | Effect on Activity | Reference |
| 3,5-Dihalo-4-alkoxyphenylalkanoic Acids (THR Antagonists) | Increasing bulk of the alkyl group | Positive correlation with increased affinity for thyroid hormone receptors. | nih.gov |
| 3,5-Dialkoxy-4-hydroxycinnamamides (Antioxidants) | Longer alkoxy chains | Enhanced lipid peroxidation inhibitory activity. | nih.gov |
Development of Novel Analogs and Prodrug Strategies
The development of novel analogs from a lead scaffold is a cornerstone of medicinal chemistry. The evolution of MGL-3196 from earlier, less selective thyroid hormone analogs is a clear demonstration of this principle. nih.gov This process involved significant structural modifications to improve the therapeutic index by enhancing selectivity for the desired receptor isoform (THR-β) and directing the drug to the target organ (the liver). natap.org
Prodrug strategies are often employed to overcome challenges such as poor bioavailability, rapid metabolism, or chemical instability. nih.gov For a molecule like this compound, both the phenolic hydroxyl group (if the isopropoxy group were hydrolyzed) and the aldehyde group itself could be targets for prodrug design. Phenolic drugs are often subject to first-pass metabolism, and various prodrug approaches, such as forming esters, carbonates, or ethers, have been developed to mask the phenolic moiety until it reaches the systemic circulation. nih.govmdpi.comresearchgate.net Similarly, the aldehyde group, which can be susceptible to oxidation, can be protected in a prodrug form. One such strategy involves the formation of an acylal (a geminal diacetate), which can be cleaved by esterases in vivo to liberate the active aldehyde. rsc.org While specific prodrugs of this compound are not widely documented, these general strategies represent viable approaches for improving its drug-like properties.
Computational Chemistry and Molecular Modeling in SAR Prediction
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting and rationalizing structure-activity relationships. niscpr.res.in Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations allow researchers to visualize and analyze the interactions between a ligand and its target protein at the atomic level.
In the design of molecules targeting the thyroid hormone receptor, these methods have been instrumental. For instance, molecular docking studies can predict the binding pose of derivatives of this compound within the THR ligand-binding pocket, helping to explain why certain substitutions enhance affinity while others are detrimental. nih.govugm.ac.id Docking experiments coupled with MD simulations have been used to understand the binding modes of new monoamine oxidase B (MAO-B) inhibitors based on a related 2,3-dihydro-1,3,4-oxadiazole (B8461923) scaffold, providing insights for further structural optimization. nih.gov The rational design of MGL-3196 and other selective THR modulators was undoubtedly guided by such computational approaches to optimize interactions with key amino acid residues in the THR-β binding site and to ensure destabilizing interactions with the THR-α isoform. nih.gov
Design and Synthesis of Chemically Related Analogs (e.g., with different alkoxy groups or heterocyclic extensions)
The synthesis of chemically related analogs is essential for systematically exploring the SAR of a lead compound. This involves modifying specific parts of the molecule, such as the alkoxy group or by adding heterocyclic extensions. The synthesis of MGL-3196 is a prime example of a heterocyclic extension, where the original benzaldehyde is replaced by a pyridazinone-triazine system. nih.gov This complex synthesis was designed to create a molecule with a specific three-dimensional shape to fit the THR-β binding pocket with high selectivity. mdpi.com
The synthesis of analogs with varying alkoxy groups has also been explored. For instance, a series of 3,5-dialkoxy-4-hydroxycinnamamides with different alkyl chain lengths were synthesized to evaluate their antioxidant properties. nih.gov Similarly, the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives demonstrates regioselective methods for introducing two different alkoxy groups, which can be crucial for optimizing pharmacological properties. researchgate.net Other research has focused on attaching different heterocyclic systems to benzaldehyde-related scaffolds. For example, derivatives of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide were synthesized and evaluated as antimalarial agents, defining the structural requirements for activity, including the nature of the heterocyclic and other substituents. nih.gov These synthetic efforts provide a diverse library of compounds that help to build a comprehensive understanding of the SAR for this class of molecules.
Elucidation of Biological Activities and Pharmacological Modalities of 3,5 Dichloro 4 Isopropoxybenzaldehyde and Its Analogs
Anticancer Efficacy and Cellular Mechanisms of Action
While direct studies on the anticancer properties of 3,5-Dichloro-4-isopropoxybenzaldehyde are not extensively documented in publicly available literature, the broader class of substituted benzaldehydes has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The biological activity of these compounds is often dictated by the nature and position of the substituents on the phenyl ring.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines
The cytotoxicity of benzaldehyde (B42025) derivatives is a subject of ongoing research. For instance, a study evaluating a series of 54 commercially available substituted aldehydes revealed that the type, number, and placement of substituents on the aromatic ring are critical for their cytotoxic activity against human cancer cell lines, including glioblastoma (SF-295), ovarian (OVCAR-8), and colon (HCT-116) cancer cells. ufc.br This highlights the chemical diversity within the benzaldehyde family and its potential for yielding potent anticancer agents.
In a study focused on benzyloxybenzaldehyde derivatives, several compounds exhibited significant activity against the HL-60 human leukemia cell line at concentrations in the 1-10 microM range. nih.gov This suggests that the presence of an alkoxy group, such as the isopropoxy group in this compound, could be a key determinant of cytotoxic potential. Furthermore, research on 4-(Diethylamino)benzaldehyde (DEAB) and its analogs has shown that while DEAB itself has an IC50 value greater than 200 μM in prostate cancer cell lines, certain analogs display significantly increased cytotoxicity, with IC50 values ranging from 10 to 200 μM. nih.govacs.org This underscores the principle that subtle structural modifications can dramatically influence cytotoxic potency.
Table 1: Cytotoxicity of Selected Benzaldehyde Analogs Against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line(s) | IC50/Activity | Reference |
|---|---|---|---|
| Benzyloxybenzaldehyde derivatives | HL-60 | 1-10 µM | nih.gov |
| 4-(Diethylamino)benzaldehyde (DEAB) | Prostate Cancer Cell Lines | >200 µM | nih.govacs.org |
| DEAB Analogs | Prostate Cancer Cell Lines | 10-200 µM | nih.govacs.org |
| Substituted Aldehydes | SF-295, OVCAR-8, HCT-116 | Potent cytotoxicity at 5µg/mL | ufc.br |
Investigation of Apoptosis and Cell Cycle Modulation
The anticancer effects of benzaldehyde derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For example, a series of benzyloxybenzaldehyde derivatives were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HL-60 cells. nih.gov These effects were associated with a loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov
Similarly, studies on other benzimidazole (B57391) derivatives have demonstrated their ability to induce apoptosis and arrest the cell cycle in various cancer cell lines, including lung, breast, and ovarian cancer. mdpi.comnih.gov For instance, certain benzimidazole compounds were shown to cause a significant increase in both early and late apoptotic cell populations and induce cell cycle arrest at different phases, such as G1/S or G2/M. mdpi.com While not direct evidence, these findings for structurally related compounds suggest that this compound could potentially exert its anticancer effects through similar mechanisms. Benzaldehyde itself has been shown to induce autophagic cell death in oral squamous cell carcinoma cells, characterized by the formation of autophagosomes and destruction of mitochondria. nih.gov
Exploration of Antiproliferative Signaling Pathways
The antiproliferative activity of benzaldehyde and its analogs can be attributed to their interference with key signaling pathways that control cell growth and survival. Recent research has shed light on the ability of benzaldehyde to inhibit the growth of therapy-resistant pancreatic cancer. news-medical.net The underlying mechanism involves the disruption of the interaction between the signaling protein 14-3-3ζ and phosphorylated histone H3. news-medical.net This interaction is crucial for the survival and treatment resistance of cancer cells. news-medical.net By preventing this interaction, benzaldehyde was shown to reduce the expression of genes associated with treatment resistance and suppress epithelial-to-mesenchymal plasticity, a process linked to cancer metastasis. news-medical.net
Furthermore, the anticancer activity of some benzimidazole derivatives has been linked to the inhibition of the epidermal growth factor receptor (EGFR) kinase. nih.gov Docking studies have suggested that these compounds can effectively bind to the EGFR active site, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation. nih.gov Given the structural features of this compound, it is plausible that it could also interact with and modulate the activity of various signaling proteins involved in cancer progression.
Modulation of Thyroid Hormone Receptors (THR-β Agonism)
Thyroid hormone receptors (TRs) are members of the nuclear receptor superfamily and are crucial regulators of metabolism, development, and cardiovascular function. There are two main isoforms, TRα and TRβ, which are encoded by separate genes. The development of selective TR modulators is a significant area of research, particularly for the treatment of metabolic disorders.
Ligand Binding and Functional Assay Characterization
The 3,5-dihalo-4-alkoxy-phenyl motif is a key structural feature in a number of compounds designed to interact with thyroid hormone receptors. A study on the design of TR antagonists based on 3,5-dihalo-4-alkoxyphenylalkanoic acids revealed a positive correlation between the bulk of the alkyl group and the binding affinity for TRs. nih.gov This suggests that the isopropoxy group in this compound could contribute favorably to its binding to thyroid hormone receptors.
While direct binding data for this compound is not available, the structure-activity relationships of thyromimetics have been extensively studied. oncohemakey.com The diphenyl ether structure with bulky substituents at the 3, 5, and 3' positions is a hallmark of active thyroid hormones. oncohemakey.com The 3,5-dichloro substitution pattern on the phenyl ring of this compound mimics the di-iodo substitution found in natural thyroid hormones, suggesting a potential for interaction with the TR ligand-binding domain.
Selectivity Profiling against Thyroid Hormone Receptor α (THR-α)
Achieving selectivity for TRβ over TRα is a major goal in the development of thyromimetic drugs, as TRβ is primarily expressed in the liver and is associated with the beneficial metabolic effects of thyroid hormone, while TRα is more abundant in the heart and bone, and its activation can lead to undesirable side effects. The design of selective TRβ agonists often incorporates specific structural features to exploit the differences in the ligand-binding pockets of the two isoforms.
The structure-activity relationship of compounds targeting TRs indicates that the nature of the substituents on the phenyl ring plays a crucial role in determining isoform selectivity. While specific selectivity data for this compound is not available, studies on related compounds provide valuable insights. The analysis of a large library of chemicals for their ability to bind to the thyroid stimulating hormone receptor (TSHR) has highlighted the importance of subtle structural changes in determining agonist versus antagonist activity, which can be extrapolated to the concept of isoform selectivity. rsc.orgresearchgate.net The development of indirect TR antagonists from 3,5-dihalo-4-alkoxyphenylalkanoic acids also underscores the potential for this chemical scaffold to be modified to achieve desired selectivity profiles. nih.gov
Preclinical Efficacy in Metabolic Regulation Models (e.g., Dyslipidemia)
While direct preclinical efficacy studies on this compound are not extensively available in the public domain, significant insights can be drawn from the study of its structural analogs, which have shown promise in the regulation of metabolic disorders such as dyslipidemia.
Analogs of this compound have demonstrated considerable efficacy in preclinical models of metabolic disease, primarily through their action as selective agonists for the thyroid hormone receptor-β (THR-β). The beneficial effects of thyroid hormone on lipid levels are largely mediated by THR-β activation in the liver. nih.gov
A notable analog, MGL-3196 (Resmetirom), which incorporates the 3,5-dichloro-4-oxyphenyl moiety, has been the subject of extensive preclinical and clinical investigation. In preclinical studies, MGL-3196 was shown to be a potent and selective THR-β agonist. nih.gov It demonstrated efficacy in a rat model of dyslipidemia, where it lowered plasma cholesterol levels without causing tachycardia, a common side effect associated with non-selective thyroid hormone receptor agonists. nih.gov Furthermore, in a Phase 2 clinical trial involving patients with heterozygous familial hypercholesterolemia, MGL-3196 significantly reduced low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides. madrigalpharma.commadrigalpharma.com In patients with non-alcoholic steatohepatitis (NASH), MGL-3196 treatment led to a significant reduction in liver fat. nih.gov
Another analog, KB-141, also a selective THR-β agonist, has shown positive results in preclinical models. In cholesterol-fed rats, KB-141 demonstrated a significant reduction in cholesterol with high selectivity over effects on heart rate. nih.gov Studies in obese Zucker rats and ob/ob mice showed that KB-141 elicited anti-obesity, lipid-lowering, and anti-diabetic effects without inducing tachycardia. nih.gov In primates, KB-141 led to a significant reduction in cholesterol, lipoprotein(a), and body weight with no effect on heart rate after one week of treatment. nih.govresearchgate.net
These findings from analogs like MGL-3196 and KB-141 suggest that compounds with a similar 3,5-dichloro-4-oxyphenyl core, such as this compound, may possess the potential to modulate metabolic parameters and could be effective in managing dyslipidemia. However, direct experimental evidence for this compound is required to confirm this hypothesis.
Table 1: Preclinical Efficacy of Analogs in Metabolic Regulation
| Compound | Model | Key Findings |
|---|---|---|
| MGL-3196 (Resmetirom) | Rat model of dyslipidemia | Lowered plasma cholesterol without tachycardia. nih.gov |
| Phase 2 (HeFH) | Significant reduction in LDL-C, ApoB, and triglycerides. madrigalpharma.commadrigalpharma.com | |
| Phase 2 (NASH) | Significant reduction in liver fat. nih.gov | |
| KB-141 | Cholesterol-fed rats | Significant cholesterol lowering with high selectivity vs. tachycardia. nih.gov |
| Obese Zucker rats, ob/ob mice | Anti-obesity, lipid-lowering, and anti-diabetic effects without tachycardia. nih.gov |
Enzyme Inhibition Kinetics and Selectivity
Information regarding the direct enzyme inhibition kinetics and selectivity of this compound is limited in publicly available scientific literature.
Phosphodiesterase Inhibition (e.g., PDE4)
There is no specific data available to confirm or deny that this compound acts as a phosphodiesterase 4 (PDE4) inhibitor. While some compounds containing a dichlorophenyl moiety have been investigated as PDE4 inhibitors, this structural feature alone is not sufficient to predict activity. PDE4 is a critical enzyme in the inflammatory process, and its inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn downregulates inflammatory responses. nih.gov Selective PDE4 inhibitors have been developed for the treatment of inflammatory diseases. nih.gov Without experimental data, any potential PDE4 inhibitory activity of this compound remains speculative.
Other Enzymatic Targets and Inhibition Mechanisms
There is currently no available information detailing the interaction of this compound with other enzymatic targets or its potential inhibition mechanisms. Broad-spectrum screening would be necessary to identify any such activities.
Receptor Agonism and Antagonism Profiling (beyond THR-β)
While the agonism of its analogs at the thyroid hormone receptor-β is well-documented, the broader receptor agonism and antagonism profile of this compound has not been extensively characterized.
The analog MGL-3196 is a highly selective THR-β agonist, with approximately 28-fold greater activity at THR-β compared to THR-α. nih.gov This selectivity is crucial for its therapeutic action, as it allows for the beneficial metabolic effects mediated by THR-β in the liver while avoiding the adverse cardiac effects associated with THR-α activation. nih.gov Another analog, KB-141, is also a potent and selective THRβ agonist with IC50 values of 23.9 nM for hTRα1 and 3.3 nM for hTRβ1. medchemexpress.com
Beyond the thyroid hormone receptors, there is no specific information available regarding the agonistic or antagonistic activities of this compound at other receptors. Comprehensive receptor screening studies would be required to determine its full pharmacological profile.
Table 2: Receptor Selectivity of Analogs
| Compound | Receptor Target | Selectivity/Activity |
|---|---|---|
| MGL-3196 (Resmetirom) | THR-β vs. THR-α | ~28-fold selective for THR-β. nih.gov |
| KB-141 | hTRα1 | IC50 = 23.9 nM. medchemexpress.com |
Interaction with Key Biomolecular Systems
The interaction of this compound with key biomolecular systems such as proteins and nucleic acids has not been specifically detailed in available research.
Binding to Proteins and Nucleic Acids
Specific studies on the binding of this compound to proteins and nucleic acids are not currently available. However, the activity of its analogs as THR-β agonists implies a direct interaction with the ligand-binding domain of the thyroid hormone receptor, which is a protein. The high affinity and selectivity of analogs like MGL-3196 for THR-β suggest a specific and well-defined binding mode within the receptor's ligand-binding pocket. nih.gov The interaction of these analogs with the receptor protein is what initiates the downstream signaling cascade that leads to their metabolic effects. researchgate.net There is no information to suggest that this compound or its analogs interact directly with nucleic acids.
Influence on Cellular Signaling Pathways
While direct studies on the influence of this compound on specific cellular signaling pathways are not extensively documented in publicly available research, the pharmacological activities of its structural analogs provide significant insights. A prominent example is a complex analog that incorporates the 3,5-dichloro-4-alkoxyphenyl group into a more elaborate molecular architecture.
One such analog, 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro drugbank.comnih.govdrugbank.comtriazine-6-carbonitrile, known as MGL-3196 or Resmetirom, has been identified as a highly selective agonist for the thyroid hormone receptor β (THR-β). nih.gov The beneficial effects of thyroid hormone on lipid metabolism are primarily mediated through THR-β activation in the liver, whereas adverse effects, such as cardiac issues, are associated with thyroid hormone receptor α (THR-α) activation. nih.gov The design of MGL-3196, which features the characteristic 3,5-dichloro substitution pattern on the phenyl ring, has led to a compound with a 28-fold selectivity for THR-β over THR-α in functional assays. nih.gov This selectivity is crucial for its mechanism of action, allowing it to modulate lipid levels without causing the undesirable side effects associated with non-selective thyroid hormone receptor agonists. nih.gov
The 3,5-dichloro substitution on the phenyl ring is a key feature that contributes to the high affinity and selectivity of MGL-3196 for the THR-β. This highlights the importance of the 3,5-dichloro-4-alkoxy-phenyl moiety as a foundational structure for developing targeted therapies that can selectively interact with specific receptor isoforms and modulate cellular signaling pathways.
In Vitro and In Vivo Preclinical Assessments of Therapeutic Potential
The therapeutic potential of analogs of this compound is best exemplified by the preclinical data for MGL-3196. The targeted design of this compound as a selective THR-β agonist has been validated through both in vitro and in vivo studies.
In Vitro Findings:
In functional assays, MGL-3196 demonstrated potent and selective activation of the THR-β. nih.gov This in vitro activity is a direct result of its molecular structure, which includes the 3,5-dichloro-4-alkoxyphenyl core. The optimization of a pyridazinone series with a cyanoazauracil substituent led to the enhanced potency and selectivity of MGL-3196. nih.gov
In Vivo Preclinical Data:
Preclinical studies in animal models have provided compelling evidence of the therapeutic potential of MGL-3196. In a rat heart model, the compound exhibited an outstanding safety profile, a critical factor for a drug candidate. nih.gov Furthermore, in a preclinical model of dyslipidemia, MGL-3196 was shown to be efficacious at doses that did not impact the central thyroid axis, further underscoring its selectivity. nih.gov Studies in healthy human volunteers have also shown that MGL-3196 has an excellent safety profile and effectively decreases LDL cholesterol (LDL-C) and triglycerides (TG). nih.gov
The following table summarizes the key preclinical findings for the analog MGL-3196:
| Assessment | Model | Key Findings | Reference |
| Selectivity | Functional Assay | 28-fold selective for THR-β over THR-α | nih.gov |
| Safety | Rat Heart Model | Outstanding safety profile | nih.gov |
| Efficacy | Preclinical Dyslipidemia Model | Efficacious at doses with no impact on the central thyroid axis | nih.gov |
| Human Data | Healthy Volunteers | Excellent safety profile; decreased LDL-C and triglycerides | nih.gov |
These preclinical assessments of MGL-3196 underscore the therapeutic potential of complex analogs derived from the 3,5-dichloro-4-alkoxyphenyl scaffold. The findings suggest that this chemical moiety is a valuable starting point for the development of novel therapeutics targeting metabolic disorders.
Translational Applications of 3,5 Dichloro 4 Isopropoxybenzaldehyde in Drug Discovery and Development
Strategic Role as a Pharmaceutical Intermediate in Complex Syntheses
The utility of a chemical compound in drug discovery is often defined by its versatility as a building block. 3,5-Dichloro-4-isopropoxybenzaldehyde and its immediate precursor, 3,5-Dichloro-4-hydroxybenzaldehyde (B186874), serve as critical intermediates in the synthesis of more complex, biologically active molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including the formation of Schiff bases, chalcones, and various heterocyclic structures.
The core 3,5-dichloro-4-hydroxyphenyl scaffold is particularly noteworthy. The chlorine atoms enhance the reactivity of the molecule, making it a valuable component for developing new synthetic methodologies. For instance, 3,5-Dichloro-4-hydroxybenzaldehyde is a known intermediate in the production of other valuable chemicals like 4-hydroxybenzoic acid. biosynth.com Its reaction kinetics have been studied to understand demethylation rates at various temperatures, providing crucial data for synthetic chemists. biosynth.com
While not a direct starting material, the 3,5-dichloro-4-substituted phenyl moiety is a cornerstone of the highly successful therapeutic agent Resmetirom (MGL-3196). The synthesis of Resmetirom begins with a related dichlorinated phenol, 4-amino-2,6-dichlorophenol, which underscores the importance of this specific halogenation pattern in building the final drug architecture. portico.orgtdcommons.org The isopropoxy group in the title compound represents a key structural modification from the parent hydroxybenzaldehyde, demonstrating how this intermediate can be readily functionalized to explore structure-activity relationships.
Table 1: Physicochemical Properties of Key Benzaldehyde (B42025) Intermediates
| Property | This compound | 3,5-Dichloro-4-hydroxybenzaldehyde |
|---|---|---|
| CAS Number | 692281-56-4 hit2lead.com | 2314-36-5 nih.gov |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ uni.lu | C₇H₄Cl₂O₂ nih.gov |
| Molecular Weight | 233.09 g/mol | 191.01 g/mol sigmaaldrich.com |
| SMILES | CC(C)OC1=C(C=C(C=C1Cl)C=O)Cl uni.lu | C1=C(C=C(C(=C1Cl)O)Cl)C=O nih.gov |
Contribution to Lead Compound Identification and Optimization
The process of transforming a preliminary "hit" from a screening campaign into a viable "lead" compound is a critical phase in drug discovery, involving systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The 3,5-dichloro-4-isopropoxyphenyl moiety has proven to be instrumental in this optimization process for several classes of therapeutic targets.
A prime example is the development of thyroid hormone receptor β (THR-β) agonists. The landmark drug candidate Resmetirom (MGL-3196) emerged from the optimization of a pyridazinone series of compounds. nih.gov A central goal of this optimization was to achieve high selectivity for the THR-β isoform, which is predominantly found in the liver and mediates the beneficial effects on lipid metabolism, over the THR-α isoform, which is associated with adverse cardiac effects. nih.govnih.gov The final structure of Resmetirom, which incorporates the 3,5-dichloro-phenyl group, is 28-fold more selective for THR-β over THR-α, a direct result of meticulous structural optimization. nih.gov This selectivity is crucial for its safety profile, as it avoids undesirable effects on heart rate or bone. newdrugapprovals.org
Further evidence for the role of this scaffold in lead optimization comes from structure-activity relationship (SAR) studies on other targets. Research on analogs of INT131, a partial agonist for the nuclear receptor PPARγ, utilized a similar 3,5-dichloro-4-(quinolin-3-yloxy)phenyl scaffold. nih.gov The study demonstrated that substitutions on this core structure were critical for transcriptional activity, highlighting the importance of the dichlorinated phenyl ring in modulating biological function. nih.gov Computational methods, such as free energy perturbation (FEP) scans, have also been used to guide optimization, with studies showing that chlorine atoms at the 3- and 5-positions of a phenyl ring can be highly favorable for improving binding affinity. nih.gov
Development of Novel Therapeutic Agents and Drug Candidates
The ultimate goal of a medicinal chemistry campaign is the development of a novel drug. The structural framework provided by 3,5-dichloro-substituted phenyl ethers has culminated in the creation of an important, FDA-approved therapeutic agent.
Resmetirom (MGL-3196): Developed by Madrigal Pharmaceuticals, Resmetirom is a first-in-class, orally administered, liver-directed, and selective THR-β agonist. nih.govnewdrugapprovals.org It was granted Breakthrough Therapy designation by the FDA and is approved for the treatment of noncirrhotic non-alcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis. tdcommons.orgnih.gov The drug addresses the underlying metabolic causes of NASH by increasing hepatic fat metabolism and reducing lipotoxicity. researchgate.netnatap.org
Clinical trials have demonstrated its efficacy. In phase 2 studies, Resmetirom treatment led to a significant relative reduction in liver fat as measured by MRI-PDFF, with a 32.9% reduction at 12 weeks compared to 10.4% for placebo. natap.orgresearchgate.net Furthermore, it achieved key secondary endpoints, including the resolution of NASH and significant reductions in atherogenic lipids such as LDL-cholesterol and triglycerides. natap.orgmadrigalpharma.com These results underscore the therapeutic success of a molecule built around the core 3,5-dichloro-phenyl ether structure.
Antimicrobial and Anticancer Research: The precursor, 3,5-Dichloro-4-hydroxybenzaldehyde, has also served as a foundational structure for synthesizing derivatives with potential antimicrobial and anticancer activities. Studies have shown that Schiff base derivatives incorporating this scaffold exhibit notable antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The presence of the two chlorine atoms on the ring was found to be a critical determinant of this activity. In the realm of oncology, various derivatives, including chalcones and other hybrids synthesized from substituted benzaldehydes, have shown significant cytotoxic effects against multiple cancer cell lines.
Table 2: Bioactivity of Key Therapeutic Agents and Derivatives
| Compound/Derivative Class | Therapeutic Target/Area | Key Research Finding | Citation(s) |
|---|---|---|---|
| Resmetirom (MGL-3196) | Thyroid Hormone Receptor β (THR-β) / NASH | FDA-approved selective THR-β agonist; significantly reduces liver fat and atherogenic lipids. | nih.gov, nih.gov, natap.org |
| INT131 Analogs | PPARγ / Type 2 Diabetes | The 3,5-dichloro-4-substituted-phenyl scaffold is critical for high transcriptional potency. | nih.gov |
| Schiff Base Derivatives | Antimicrobial | Derivatives of 3,5-Dichloro-4-hydroxybenzaldehyde show potent activity against S. aureus. |
| Chalcone/Heterocyclic Hybrids | Anticancer | Derivatives synthesized from the core benzaldehyde structure demonstrate cytotoxic effects against various cancer cell lines. | |
Integration into High-Throughput Screening Libraries for Pharmacological Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of hundreds of thousands of compounds against a biological target. nih.govnih.gov The success of HTS is heavily dependent on the quality and diversity of the compound libraries used. Small, reactive, and synthetically accessible molecules known as "building blocks" are essential for constructing these large and diverse libraries.
This compound is commercially available as a building block specifically for this purpose. For instance, it is listed in the "Hit2Lead" collection from ChemBridge, a company that provides compounds for screening. hit2lead.com Similarly, its precursor, 3,5-dichloro-4-hydroxybenzaldehyde, is supplied by chemical vendors as part of collections intended for early discovery researchers. sigmaaldrich.comsigmaaldrich.com
The inclusion of such compounds in screening libraries is strategic. HTS libraries are often curated to contain compounds with drug-like properties, adhering to principles like Lipinski's Rule of Five, and to possess structural diversity to maximize the chances of finding a hit. ku.edu The this compound scaffold offers a unique combination of features—halogenation, an ether linkage, and a reactive aldehyde handle—making it a valuable component for generating novel structures. The availability of this and related compounds from commercial suppliers facilitates their integration into both academic and industrial HTS campaigns, providing the chemical starting points needed to identify new lead compounds for a wide range of diseases. timtec.net
Applications in Drug Repurposing Strategies
Drug repurposing, or repositioning, is a strategy that involves identifying new therapeutic uses for existing or failed drugs. This approach can significantly reduce the time and cost of drug development by leveraging previously established safety and pharmacokinetic data. Libraries of existing FDA-approved drugs and other well-annotated bioactive compounds are often screened for new activities. ku.edu
Currently, there is a lack of specific, documented examples in the scientific literature of drug repurposing strategies involving this compound or its direct, non-commercialized derivatives. The development of its most prominent related therapeutic, Resmetirom, was the result of a de novo drug discovery program that involved target-specific design and optimization, rather than a repurposing effort. nih.gov
While the general strategy of repurposing is a powerful tool in pharmacology, the role of specific, non-drug chemical intermediates like this compound in this process is limited. Repurposing typically focuses on compounds that have already undergone some degree of clinical investigation. As a foundational building block, the primary value of this compound lies in the creation of novel chemical entities rather than the repositioning of existing ones.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 3,5 Dichloro 4 Isopropoxybenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,5-Dichloro-4-isopropoxybenzaldehyde in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, each atom's position in the molecule can be mapped.
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct signature for the compound. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons, being chemically equivalent due to the symmetrical substitution pattern, should produce a single signal, a singlet, in the aromatic region (around 7.7-7.9 ppm). The isopropoxy group gives rise to two signals: a septet for the single methine proton (-CH) around 4.6-4.8 ppm, coupled to the six methyl protons, and a doublet for the six equivalent methyl protons (-CH₃) further upfield, around 1.3-1.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom. The highly deshielded carbonyl carbon of the aldehyde is typically found far downfield (189-192 ppm). The aromatic carbons show signals between approximately 125 and 160 ppm. The carbon attached to the isopropoxy group (C4) would be the most shielded among the substituted carbons, while the carbons bearing the chlorine atoms (C3, C5) would be shifted downfield. The carbon attached to the aldehyde group (C1) would also be in this region. The two equivalent aromatic C-H carbons (C2, C6) would produce a single peak. For the isopropoxy group, the methine carbon (-CH) is expected around 70-75 ppm, and the methyl carbons (-CH₃) would appear upfield around 21-23 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for similar functional groups and substituted benzaldehydes.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| -CHO | ~9.9 | s | ~190 |
| Ar-H (C2, C6) | ~7.8 | s | ~130 |
| -OCH(CH₃)₂ | ~4.7 | sept | ~73 |
| -OCH(CH₃)₂ | ~1.4 | d | ~22 |
| Ar-C (C1) | - | - | ~135 |
| Ar-C (C3, C5) | - | - | ~128 |
| Ar-C (C4) | - | - | ~155 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can further confirm its structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₀Cl₂O₂), the predicted monoisotopic mass is 232.00578 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ with a predicted m/z of 233.01306 or the sodium adduct [M+Na]⁺ with a predicted m/z of 254.99500. The presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1, which is a key signature for dichlorinated compounds.
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented to produce smaller ions. A likely primary fragmentation pathway would be the loss of the isopropyl group (C₃H₇), resulting in a fragment ion corresponding to 3,5-dichloro-4-hydroxybenzaldehyde (B186874) cation. Another expected fragmentation is the loss of a chlorine atom or the entire aldehyde group (-CHO). Analysis of related dichlorobenzaldehydes suggests that fragmentation of the aromatic ring itself can also occur under higher energy conditions.
Table 2: Predicted HRMS Data for this compound Adducts Data predicted by computational models.
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₁Cl₂O₂⁺ | 233.01306 |
| [M+Na]⁺ | C₁₀H₁₀Cl₂O₂Na⁺ | 254.99500 |
| [M-H]⁻ | C₁₀H₉Cl₂O₂⁻ | 230.99850 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band from the aldehyde C=O stretch, expected around 1690-1710 cm⁻¹. Other key bands include the C-O-C asymmetric and symmetric stretching vibrations of the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹, respectively), C-H stretching from the aromatic ring (just above 3000 cm⁻¹) and the alkyl groups of the isopropoxy moiety (below 3000 cm⁻¹). The C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric C-Cl stretching vibration would also be Raman active. The C=O stretch is also observable but may be weaker than in the IR spectrum.
Table 3: Characteristic Vibrational Spectroscopy Bands for this compound Frequencies are approximate and based on typical values for the listed functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Primary Activity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3100 | IR/Raman |
| Alkyl C-H | Stretch | 2850 - 2980 | IR/Raman |
| Aldehyde C=O | Stretch | 1690 - 1710 | IR (Strong) |
| Aromatic C=C | Stretch | 1400 - 1600 | IR/Raman |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 | IR |
| C-Cl | Stretch | 600 - 800 | IR/Raman |
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC, UPLC)
Chromatographic methods are indispensable for separating this compound from reaction impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC is the most common method for analyzing benzaldehyde (B42025) derivatives. A C18 column would be effective, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution would likely be required to ensure good separation from any starting materials or byproducts. Detection is typically performed using a UV detector, set to a wavelength where the aromatic system has strong absorbance (around 254-280 nm). For a related compound, 3,5-dichloro-4-hydroxybenzaldehyde, LC-ESI-QTOF analysis has been reported using a C18 column.
Gas Chromatography (GC): Due to its volatility, GC is also a suitable technique for purity assessment. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate. The analysis would involve injecting a solution of the compound into the heated inlet, where it vaporizes and is carried by an inert gas through the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with GC-MS providing both retention time and mass spectral data for definitive identification.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of structure by mapping the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While no specific crystal structure for this compound is publicly available, analysis of its analogue, 3,5-dichloro-2-hydroxybenzaldehyde, reveals a monoclinic crystal system. It is expected that this compound would also form a planar benzaldehyde core. The bulky isopropoxy group, however, would likely adopt a staggered conformation relative to the aromatic ring to minimize steric hindrance. The crystal packing would be governed by weak intermolecular forces such as dipole-dipole interactions from the carbonyl and C-Cl bonds, and van der Waals forces. Unlike its hydroxy-analogue, it cannot form strong hydrogen bonds, which would significantly alter its crystal packing and physical properties like melting point.
Intellectual Property Landscape and Patent Analysis Pertaining to 3,5 Dichloro 4 Isopropoxybenzaldehyde and Its Derivatives
Analysis of Key Patents Claiming the Compound Structure
While 3,5-Dichloro-4-isopropoxybenzaldehyde is primarily valued as a building block for more complex molecules, the intellectual property surrounding substituted benzaldehydes provides a foundation for its use. Patents in this area often claim a genus of compounds, encompassing various substitution patterns on the benzene (B151609) ring.
For instance, patents may cover 4-hydroxybenzaldehyde (B117250) derivatives with various substituents at the 3 and 5 positions, including halogens like chlorine. An example is patent EP0012939B1, which describes a process for producing 4-hydroxybenzaldehyde derivatives, explicitly mentioning 3,5-dichloro-4-hydroxybenzaldehyde (B186874) as one of the potential products. google.comepo.orggoogle.com While this patent focuses on the hydroxy derivative, it lays the groundwork for protecting the broader class of 3,5-dihalo-4-alkoxybenzaldehydes.
The direct isopropoxy derivative, this compound, is often cited within the patent literature as a starting material or intermediate in the synthesis of more complex, therapeutically active compounds. Patents for these final drug products, such as the THR-β agonists, will implicitly protect the novel derivatives that incorporate this specific aldehyde.
A significant portion of the patent protection for compounds derived from this compound lies in the claims for the final, therapeutically active molecules. For example, patents filed by Madrigal Pharmaceuticals for their drug Rezdiffra™ (resmetirom) cover the complex heterocyclic structure derived from this aldehyde. patentguru.com Similarly, patents from other companies developing THR-β agonists, such as Viking Therapeutics and Ascletis Pharma, claim the specific molecular entities they have developed, which often feature the 3,5-dichloro-4-alkoxy-phenyl motif. patentguru.comascletis.com
Patent Filings for Novel Synthetic Routes and Intermediates
The synthesis of this compound and its precursors is a key area of patent activity, as efficient and scalable manufacturing processes are crucial for commercial viability. Several patented methods approach the synthesis from different starting materials and through various chemical transformations.
One common strategy involves the oxidation of the corresponding toluene (B28343) derivative. Chinese patent CN106588606A discloses a method for the continuous oxidation of 3,5-dichlorotoluene (B1293413) to produce 3,5-dichlorobenzaldehyde (B167965), which can then be further functionalized. This process utilizes a catalyst system of cobalt, molybdenum, and bromine with hydrogen peroxide as the oxidant.
Another approach starts from a more functionalized precursor. For example, a patented process describes the preparation of 3,5-dichloro-4-hydroxybenzaldehyde from 2,6-dichlorophenol (B41786) and hexamethylenetetramine in glacial acetic acid, followed by hydrolysis. The resulting hydroxybenzaldehyde can then be alkylated to introduce the isopropoxy group.
Furthermore, patents exist for the synthesis of related intermediates that can be converted to the target aldehyde. One such patent describes a method for producing 3,5-dichlorobenzyl alcohol from 3,5-dichlorobenzoyl chloride using a reducing system of potassium borohydride (B1222165) and zinc chloride. The resulting alcohol can then be oxidized to the desired benzaldehyde (B42025).
The following table summarizes some of the patented synthetic approaches:
| Patent/Reference | Starting Material | Key Reagents/Process | Product |
| CN106588606A | 3,5-Dichlorotoluene | Continuous oxidation with H₂O₂, Co/Mo/Br catalyst | 3,5-Dichlorobenzaldehyde |
| Patented Process | 2,6-Dichlorophenol | Hexamethylenetetramine, acetic acid, hydrolysis | 3,5-Dichloro-4-hydroxybenzaldehyde |
| Patented Process | 3,5-Dichlorobenzoyl chloride | Potassium borohydride, zinc chloride | 3,5-Dichlorobenzyl alcohol |
Therapeutic Applications and Formulations Patent Protection (e.g., for THR-β agonists)
The most significant area of patent activity related to this compound is in the protection of its derivatives for therapeutic use, particularly as THR-β agonists. These drugs are being developed for a range of metabolic and liver diseases, with a primary focus on non-alcoholic steatohepatitis (NASH), now also referred to as metabolic dysfunction-associated steatohepatitis (MASH), and dyslipidemia. hkexnews.hknih.govnih.gov
Madrigal Pharmaceuticals' Rezdiffra™ (resmetirom) is a prime example. The company has built a robust patent estate around this drug, which is the first FDA-approved treatment for MASH with moderate to advanced liver fibrosis. nasdaq.commadrigalpharma.com Their patents cover not only the compound itself but also methods of use and specific formulations. greyb.comcrystalpharmatech.com A recent notice of allowance from the U.S. Patent and Trademark Office for a patent covering the commercial weight-threshold dosing regimen of Rezdiffra™ extends its protection through September 2044. nasdaq.commadrigalpharma.com
Other companies are also heavily invested in this therapeutic area. Viking Therapeutics is developing VK2809, another THR-β agonist, and has a portfolio of patents covering its composition, methods of use for conditions like X-linked adrenoleukodystrophy, and oral dosage forms. patentguru.comlarvol.comsec.gov Ascletis Pharma, through its subsidiary Gannex, is developing ASC41 and has secured patents for its tablet formulation in the U.S. ascletis.compatsnap.comascletis.com
The intellectual property landscape in this space is not without its conflicts. Viking Therapeutics has filed a lawsuit against Ascletis, alleging misappropriation of trade secrets related to VK2809 in the development of ASC41. acs.orgfiercebiotech.comropesgray.com This highlights the intense competition and the high stakes involved in the development of these potentially blockbuster drugs.
The following table provides a snapshot of some of the key therapeutic patents and their focus:
| Company | Drug Candidate | Patent Focus | Therapeutic Area |
| Madrigal Pharmaceuticals | Rezdiffra™ (resmetirom) | Compound, method of use, formulation, dosing regimen | MASH, Dyslipidemia |
| Viking Therapeutics | VK2809 | Compound, method of use, oral dosage forms | X-linked adrenoleukodystrophy, Hypercholesterolemia, Fatty Liver Disease |
| Ascletis Pharma (Gannex) | ASC41 | Tablet formulation | NASH |
The extensive patenting of formulations, including specific crystalline forms and delivery systems, is a key strategy to extend the market exclusivity of these drugs well beyond the expiration of the initial compound patents. crystalpharmatech.com
Global Patent Trends and Commercial Implications in Chemical and Pharmaceutical Industries
The global patent trends for this compound and its derivatives reflect the significant commercial potential of THR-β agonists. Patent applications have been filed in major markets worldwide, including the United States, Europe, China, and Japan, indicating a global strategy by pharmaceutical companies to protect their innovations. ascletis.comascletis.com
The market for treatments for MASH and related metabolic disorders is substantial and largely untapped, driving intense research and development and, consequently, a surge in patent filings. hkexnews.hknih.govresearchandmarkets.com The approval of Rezdiffra™ has validated the THR-β agonist approach and is expected to pave the way for other drugs in this class.
The commercial implications are vast. The company that can secure a dominant intellectual property position will have a significant competitive advantage in a multi-billion dollar market. This has led to a multi-pronged patent strategy by key players, focusing on:
Composition of Matter Patents: Protecting the core molecular structure of the active pharmaceutical ingredient.
Method of Use Patents: Covering the use of the drug for specific diseases and patient populations.
Formulation Patents: Protecting the specific delivery form of the drug, such as tablets, capsules, and oral solutions, often including specific excipients and manufacturing processes. patentguru.com
Polymorph Patents: Claiming different crystalline forms of the drug, which can have different physical properties and can be a way to extend patent life. crystalpharmatech.com
The competition is not limited to patent filings but also extends to legal challenges. The aforementioned trade secret lawsuit between Viking and Ascletis is a clear indicator of the high value placed on the intellectual property in this field. acs.orgfiercebiotech.comropesgray.com
The development of THR-β agonists is a global endeavor, with companies in North America, Europe, and Asia actively participating. This global competition is likely to lead to a complex web of licensing agreements, collaborations, and litigation as the market for these therapies matures. The value of this compound as a key starting material will remain high as long as the demand for these life-changing therapies continues to grow.
Emerging Research Avenues and Future Prospects for 3,5 Dichloro 4 Isopropoxybenzaldehyde
Novel Synthetic Methodologies and Catalytic Transformations
While the fundamental synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde is established, research into novel, more efficient, and environmentally benign synthetic routes is a continuing area of interest. Traditional methods may involve multi-step processes with harsh reagents. Future methodologies could focus on the development of one-pot syntheses or the use of advanced catalytic systems to improve yield, reduce waste, and enhance safety. liberty.edu
Catalytic transformations of the aldehyde functional group and the aromatic ring are also a promising research direction. For instance, catalytic hydrogenation of the aldehyde can yield the corresponding alcohol, a valuable intermediate for esterification or etherification reactions. ncert.nic.inwikipedia.org The development of selective catalysts that can perform these transformations without affecting the chloro- and isopropoxy-substituents is a key challenge. Furthermore, cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be explored to further functionalize the aromatic ring, although the steric hindrance from the isopropoxy group and the two chlorine atoms may pose a challenge. nih.govpharmtech.com The use of modern catalysts, potentially including palladium-based systems, could overcome these hurdles. rsc.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Achieving high selectivity and yield |
| Catalytic Hydrogenation | Access to alcohol derivatives | Catalyst selectivity, preventing dehalogenation |
| Cross-Coupling Reactions | Further functionalization of the aromatic ring | Steric hindrance, catalyst deactivation |
Broadening the Scope of Biological Targets and Therapeutic Areas
The structural motifs present in this compound, namely the dichlorinated phenyl ring and the alkoxy group, are found in various biologically active molecules. Halogenation, in particular, can enhance the lipophilicity and metabolic stability of a compound, potentially improving its pharmacokinetic profile. liberty.edueurochlor.org The isopropoxy group can also contribute to favorable interactions with biological targets.
Future research should focus on synthesizing derivatives of this compound and screening them against a wide range of biological targets. Given that substituted benzaldehydes have shown promise as inhibitors of enzymes like tyrosinase and aldehyde dehydrogenase, these are logical starting points. frontiersin.orgnih.govmdpi.com The compound could also serve as a scaffold for developing agents targeting receptors implicated in metabolic diseases or cancer. For instance, derivatives of 3,5-dichlorinated phenyl rings have been investigated as thyroid hormone receptor β agonists for treating dyslipidemia. nih.gov Toxicogenomic and systems biology approaches could be employed to predict potential biological targets and disease associations for this chemical class. nih.gov
| Potential Therapeutic Area | Rationale | Example of Related Research |
| Oncology | Dichlorinated phenyl rings are present in some anticancer agents. | Benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors. nih.govmdpi.com |
| Metabolic Diseases | Related structures show activity at thyroid hormone receptors. | Discovery of MGL-3196, a THR-β agonist. nih.gov |
| Infectious Diseases | Halogenated compounds can exhibit antimicrobial properties. | Halogenated salicylaldehydes show antibacterial activity. liberty.edu |
Development of Advanced Delivery Systems and Formulation Strategies
The lipophilic nature of this compound, suggested by its structure, may present challenges for its formulation and delivery in aqueous biological systems. researchgate.netacs.orgfigshare.comrsc.orgnih.gov Research into advanced drug delivery systems is therefore crucial for translating its potential therapeutic benefits. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs), could enhance the solubility and oral bioavailability of this compound. nih.govfrontiersin.orgnih.gov These formulations can improve drug dissolution and absorption, and in some cases, facilitate lymphatic transport, thereby avoiding first-pass metabolism. researchgate.netfigshare.comnih.gov
Nanoparticle-based delivery systems also offer a promising avenue. youtube.commdpi.comnih.gov Encapsulating this compound or its derivatives into polymeric nanoparticles could improve stability, provide controlled release, and enable targeted delivery to specific tissues or cells. pharmtech.commdpi.com The surface of these nanoparticles could be functionalized with targeting ligands to enhance their specificity. mdpi.com
| Delivery System | Potential Benefits |
| Lipid-Based Formulations (e.g., SEDDS, Liposomes) | Enhanced solubility, improved oral bioavailability, protection from degradation. nih.govresearchgate.netfrontiersin.orgnih.gov |
| Polymeric Nanoparticles | Controlled release, targeted delivery, improved stability. pharmtech.commdpi.com |
| Solid Lipid Nanoparticles (SLNs) | High biocompatibility, controlled release, potential for oral and parenteral administration. |
Integration into Combinatorial Chemistry and Fragment-Based Drug Discovery Libraries
This compound is an ideal building block for combinatorial chemistry and fragment-based drug discovery (FBDD). nih.govnih.gov Its aldehyde group provides a reactive handle for a variety of chemical transformations, allowing for the rapid synthesis of large libraries of derivatives. nih.gov These libraries can then be screened against various biological targets to identify hit compounds.
In the context of FBDD, the dichlorinated isopropoxy-substituted phenyl ring represents a unique fragment that can be used to probe the binding sites of proteins. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding. frontiersin.orgnih.govresearchgate.net Libraries of halogen-enriched fragments are being developed to systematically explore the potential of halogen bonding in drug design. frontiersin.orgnih.govresearchgate.net The inclusion of this compound and similar fragments in these libraries could lead to the discovery of novel ligands with improved affinity and selectivity. rsc.org
| Discovery Approach | Role of this compound |
| Combinatorial Chemistry | A versatile building block for library synthesis. nih.govnih.gov |
| Fragment-Based Drug Discovery | A unique fragment for probing protein binding sites, particularly for halogen bonding interactions. frontiersin.orgnih.govresearchgate.net |
Role in Advanced Materials Science and Polymer Chemistry
The reactivity of the aldehyde group makes this compound a valuable monomer for the synthesis of functional polymers. researchgate.netacs.orgfigshare.comnih.gov For example, it can be incorporated into polymer chains through condensation reactions or used to functionalize existing polymers. researchgate.netacs.orgfigshare.com The resulting polymers would possess the unique properties conferred by the dichlorinated isopropoxy-substituted phenyl group, such as increased thermal stability, flame retardancy, and altered solubility.
These functionalized polymers could find applications in a variety of fields. For instance, they could be used to create novel hydrogels with specific properties, or as components of degradable polymer networks. researchgate.netacs.org The presence of the aldehyde functionality could also be exploited for post-polymerization modification, allowing for the attachment of other molecules or the cross-linking of polymer chains. nih.gov The development of copolymers of this compound with other monomers, such as phthalaldehyde, could lead to materials with tunable properties. acs.orgfigshare.com
| Application Area | Potential Role of this compound |
| Functional Polymers | Monomer for synthesizing polymers with enhanced thermal stability and flame retardancy. researchgate.netacs.orgfigshare.comnih.gov |
| Hydrogels | Component for creating hydrogels with tunable properties. researchgate.net |
| Degradable Materials | Building block for triggerable, degradable polymer networks. acs.orgfigshare.com |
Addressing Challenges in Therapeutic Development and Optimization
While this compound holds promise, several challenges need to be addressed for its successful therapeutic development. A key challenge for polyhalogenated aromatic compounds is the potential for toxicity and persistence in the environment. mdpi.comnih.govnih.gov Thorough toxicological studies will be necessary to assess the safety profile of any drug candidates derived from this scaffold.
The optimization of lead compounds derived from this compound will require a multidisciplinary approach, integrating computational modeling, synthetic chemistry, and biological testing. escientificpublishers.combiobostonconsulting.com Structure-activity relationship (SAR) studies will be crucial for identifying the key structural features responsible for biological activity and for minimizing off-target effects. escientificpublishers.com Furthermore, the development of robust and scalable synthetic routes will be essential for the commercial production of any resulting drug. psu.edu
| Challenge | Potential Mitigation Strategy |
| Potential Toxicity | Thorough toxicological evaluation, SAR studies to minimize toxicity. mdpi.comnih.govnih.gov |
| Lead Compound Optimization | Integrated approach using computational modeling, synthesis, and biological testing. escientificpublishers.combiobostonconsulting.com |
| Scalable Synthesis | Development of efficient and cost-effective synthetic routes. psu.edu |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dichloro-4-isopropoxybenzaldehyde, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. A general approach involves reacting 3,5-dichloro-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Optimization includes varying solvent polarity (e.g., DMSO for higher reactivity), temperature, and stoichiometry of the alkylating agent. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol-water mixtures to remove unreacted starting materials and chlorinated byproducts .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodology : Use a combination of analytical techniques:
- Melting Point (m.p.) : Compare observed m.p. with literature values (if available).
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–4.7 ppm for OCH) and aromatic protons (δ ~7.5–8.5 ppm).
- IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-O-C (isopropoxy) at ~1100–1250 cm⁻¹.
- Mass Spectrometry (MS) : Verify molecular ion peak (M⁺) matching the molecular weight (e.g., 247.09 g/mol). Cross-reference with databases like PubChem or CAS .
Q. What purification methods effectively remove chlorinated impurities from the final product?
- Methodology : Chlorinated byproducts (e.g., residual 3,5-dichloro-4-hydroxybenzaldehyde) are removed via:
- Recrystallization : Use ethanol-water (7:3 v/v) to exploit solubility differences.
- Column Chromatography : Employ silica gel with a gradient elution (hexane to ethyl acetate) to separate compounds based on polarity. Monitor fractions via TLC (Rf comparison) .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropoxy group influence reactivity in subsequent derivatization reactions?
- Methodology : The bulky isopropoxy group at the 4-position creates steric hindrance, slowing electrophilic substitution at the ortho/para positions. To mitigate this:
- Use Lewis acid catalysts (e.g., AlCl₃) to activate the carbonyl group for nucleophilic additions.
- Employ high-temperature conditions (e.g., reflux in toluene) to overcome kinetic barriers in reactions like aldol condensations. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions during structural validation?
- Methodology : Contradictions (e.g., unexpected NMR splitting patterns) may arise from dynamic effects (e.g., rotational isomerism of the isopropoxy group). Solutions include:
- Variable-Temperature NMR : Perform experiments at −40°C to freeze conformational changes.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure.
- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra using software like Gaussian .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 7–14 days.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Expose samples to UV/visible light and track changes using UV-Vis spectroscopy. Data contradictions (e.g., HPLC vs. TGA) require replicate experiments and statistical analysis (e.g., ANOVA) .
Q. How can reaction yields be improved when synthesizing Schiff base derivatives from this compound?
- Methodology : Schiff base formation with amines often suffers from low yields due to steric hindrance. Optimization strategies:
- Solvent Choice : Use anhydrous ethanol or THF to minimize competing hydrolysis.
- Acid Catalysis : Add glacial acetic acid (5 drops per 10 mL solvent) to protonate the carbonyl, enhancing electrophilicity.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 4 hours conventional reflux) .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodology : For SAR inconsistencies (e.g., varying IC₅₀ values across assays):
- Perform multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line variability).
- Validate results using dose-response curves with triplicate measurements.
- Cross-reference with computational docking studies to assess binding affinity reproducibility .
Q. How can researchers differentiate between electronic and steric effects in mechanistic studies of this compound?
- Methodology : Design comparative experiments:
- Electronic Effects : Replace the isopropoxy group with smaller substituents (e.g., methoxy) and compare reaction rates (e.g., SNAr kinetics).
- Steric Effects : Use bulky substituents (e.g., tert-butoxy) and analyze steric maps via molecular modeling software (e.g., Spartan).
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to isolate electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
